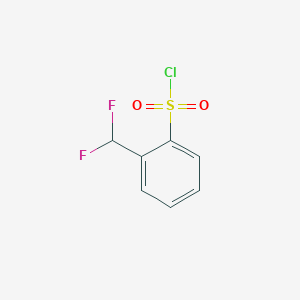
1-ethylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. The structure of this compound consists of a quinazolinone core with an ethyl group attached to the nitrogen atom at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl formate under basic conditions. Another method includes the reaction of anthranilic acid with ethyl isocyanate, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The process may include the use of catalysts and optimized reaction conditions to ensure maximum efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Applications De Recherche Scientifique
1-Ethylquinazolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparaison Avec Des Composés Similaires
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Methylquinazolin-4(1H)-one: Another derivative with a methyl group instead of an ethyl group.
4-Hydroxyquinazoline: Known for its anticancer properties and ability to overcome drug resistance.
Uniqueness: 1-Ethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at position 1 can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.
Propriétés
Numéro CAS |
16347-92-5 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
1-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-7-11-10(13)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 |
Clé InChI |
UNPYGFBXIWLZTF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
SMILES canonique |
CCN1C=NC(=O)C2=CC=CC=C21 |
| 16347-92-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)
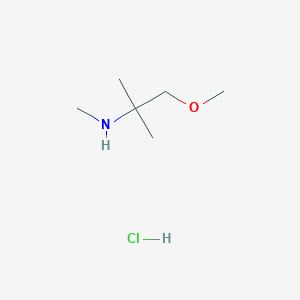
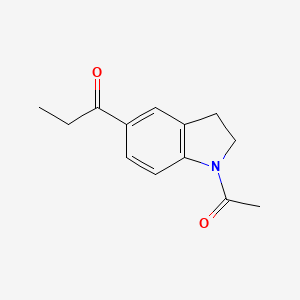
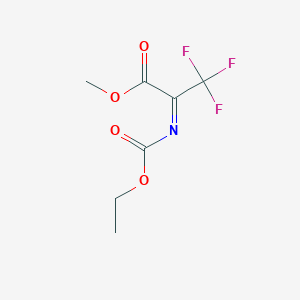


![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)
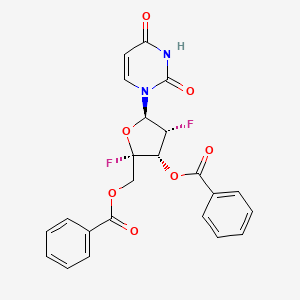
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)


